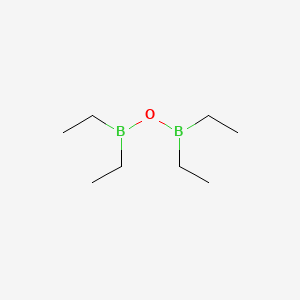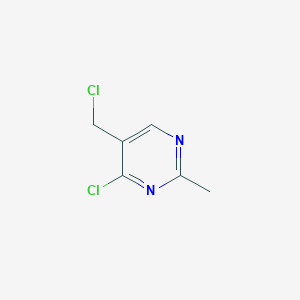
4-Chloro-5-(chloromethyl)-2-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-5-(chloromethyl)-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule likely has a planar ring structure typical of pyrimidines, with chlorine atoms attached at the 4 and 5 positions and a methyl group at the 2 position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites where the chlorine and methyl groups are attached. These could include nucleophilic substitution reactions or elimination reactions .Applications De Recherche Scientifique
Antibacterial Activity
4-Chloro-5-(chloromethyl)-2-methylpyrimidine has shown potential in the field of antibacterial research. A study by Etemadi et al. (2016) reported the synthesis of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from a reaction involving a similar compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. The derivatives exhibited significant antibacterial activity, suggesting their potential use as antibacterial agents (Etemadi et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine have been investigated for their potential in treating hypertension. A molecule closely related, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied by Aayisha et al. (2019) for its role as an alpha-2-imidazoline receptor agonist antihypertensive agent. The research involved density functional theory (DFT) calculations and molecular docking, highlighting the compound's potential in antihypertensive therapy (Aayisha et al., 2019).
Synthesis and Chemical Research
The synthesis and chemical behavior of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine and its derivatives have been extensively studied. For example, research by Brown and Waring (1974) on pyrimidine reactions included the synthesis of fluoropyrimidines from related compounds. Their study provided insights into the reaction rates and spectral properties of these compounds, which are crucial for understanding their chemical behavior (Brown & Waring, 1974).
Material Science and Nanotechnology
In the field of material science and nanotechnology, derivatives of 4-Chloro-5-(chloromethyl)-2-methylpyrimidine have been used in the synthesis of nanosized Schiff base complexes. Basha et al. (2019) synthesized NNO tridentate Schiff bases derived from this compound, exploring their potential in biological applications, including antimicrobial activities and DNA binding. These studies contribute to the understanding of these compounds in nanotechnology and their potential applications in biomedicine (Basha et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5-(chloromethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKVCGMGWSSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chloromethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



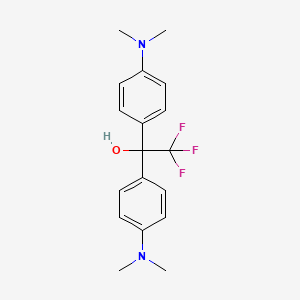
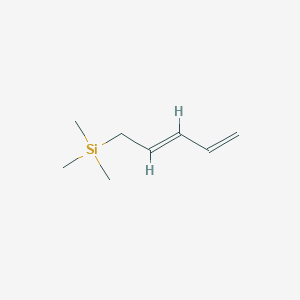
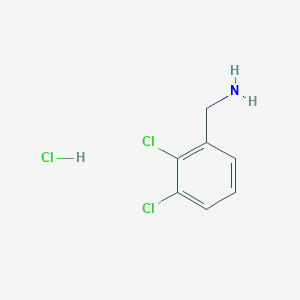
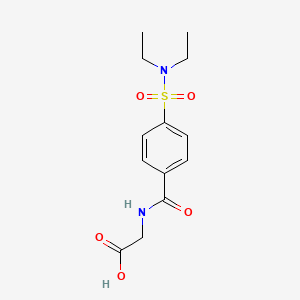
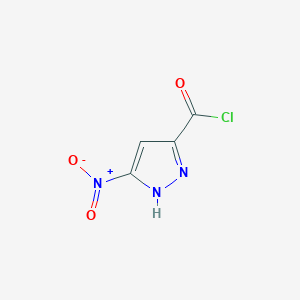
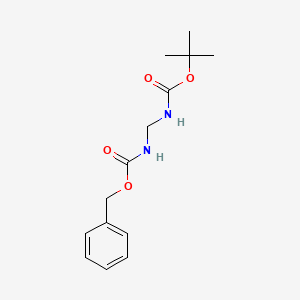
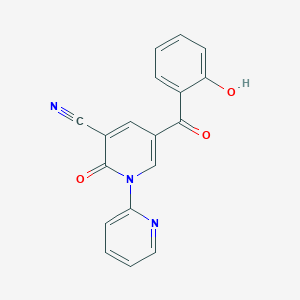
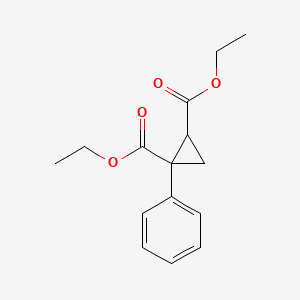
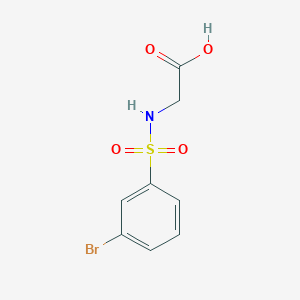

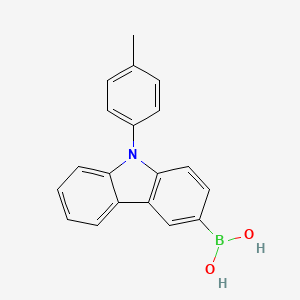
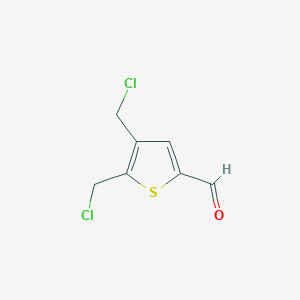
![5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3281234.png)
